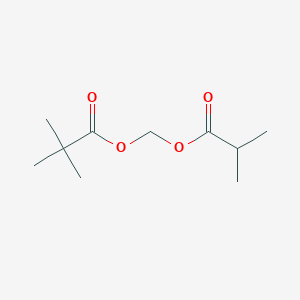
Bis(triethylsilyloxy)arsoryloxy-triethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triethylsilyloxy)arsoryloxy-triethylsilane is a complex organosilicon compound characterized by its unique structure, which includes multiple silyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylsilyloxy)arsoryloxy-triethylsilane typically involves the reaction of triethylsilane with arsenic-containing compounds under controlled conditions. The process often requires the use of catalysts and specific reaction environments to ensure the formation of the desired product. For example, the use of hydrosilanes like triethylsilane in the presence of catalysts such as boron trifluoride can facilitate the formation of silyloxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(triethylsilyloxy)arsoryloxy-triethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic and silicon-containing products.
Reduction: It can be reduced using hydrosilanes or other reducing agents to yield simpler silyloxy compounds.
Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrosilanes, boron trifluoride, and molecular iodine. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield arsenic oxides and silicon oxides, while reduction reactions can produce simpler silyloxy compounds.
Scientific Research Applications
Bis(triethylsilyloxy)arsoryloxy-triethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyloxy and arsenic-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: Utilized in the production of advanced materials and coatings, leveraging its reactivity and stability
Mechanism of Action
The mechanism of action of bis(triethylsilyloxy)arsoryloxy-triethylsilane involves its ability to act as a reducing agent and participate in various chemical transformations. The compound’s silyloxy groups can interact with molecular targets, facilitating reactions such as hydrosilylation and reductive amination. These interactions are mediated by the compound’s ability to donate or accept electrons, influencing the reactivity of other molecules .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent in organic synthesis.
Trimethylsilyloxy compounds: Similar in structure but with different alkyl groups, affecting their reactivity and applications.
Arsenic-containing silanes: Compounds that share the arsenic-silicon bond but differ in the specific substituents attached.
Uniqueness
Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
137823-33-7 |
|---|---|
Molecular Formula |
C18H45AsO4Si3 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
tris(triethylsilyl) arsorate |
InChI |
InChI=1S/C18H45AsO4Si3/c1-10-24(11-2,12-3)21-19(20,22-25(13-4,14-5)15-6)23-26(16-7,17-8)18-9/h10-18H2,1-9H3 |
InChI Key |
DAUXRCOWTIWTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)O[As](=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)

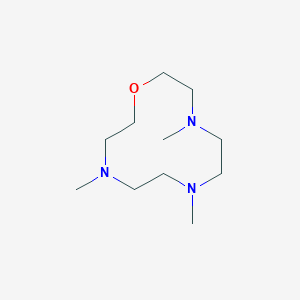

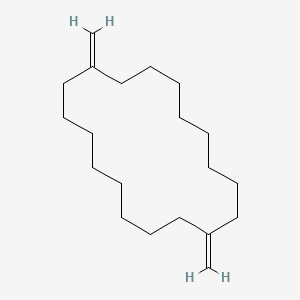
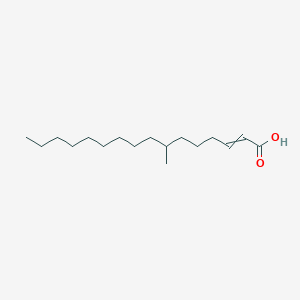

![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)
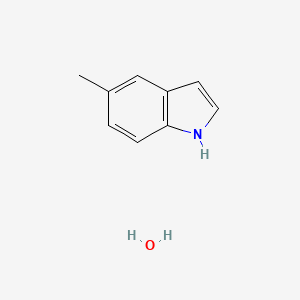
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
